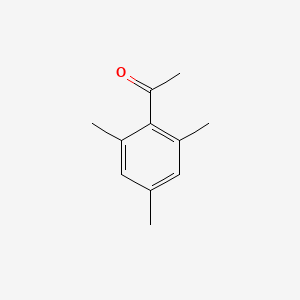

2',4',6'-Trimethylacetophenone

Descripción

Historical Context of Acetophenone (B1666503) Derivatives in Organic Chemistry

The journey of acetophenone and its derivatives began in the mid-19th century. Acetophenone, the simplest aromatic ketone, was first synthesized in 1857. researchgate.net Its discovery and the subsequent development of synthetic methodologies, most notably the Friedel-Crafts acylation, paved the way for the preparation of a vast array of substituted acetophenones. researchgate.netwikipedia.org This class of compounds quickly became a cornerstone in organic synthesis, serving as versatile precursors for pharmaceuticals, resins, and fragrances. researchgate.net

In the late 19th and early 20th centuries, acetophenone itself was even explored for its medicinal properties, marketed under the name Hypnone as a hypnotic and anticonvulsant. researchgate.net The evolution of synthetic techniques allowed for the introduction of various substituents onto the aromatic ring, leading to a deeper understanding of structure-activity relationships. The synthesis and study of derivatives like 2',4',6'-trimethylacetophenone represent a more nuanced exploration of how substitution patterns, particularly steric hindrance, can dramatically influence the reactivity and potential applications of a fundamental chemical scaffold.

Significance of Steric Hindrance in this compound Systems

The defining feature of this compound is the pronounced steric hindrance created by the two ortho-methyl groups flanking the acetyl group. smolecule.commdpi.com This steric bulk significantly influences the molecule's reactivity in several ways. It restricts the rotation of the acetyl group and can hinder the approach of reagents to the carbonyl carbon. mdpi.com

This steric impediment has been the subject of numerous research studies. For instance, the high steric bulk of this compound necessitates optimized conditions, such as the use of a titanium tetrachloride (TiCl₄) catalyst, to achieve reasonable yields (73–78%) in aldol (B89426) condensation reactions for the synthesis of chalcones. smolecule.com In contrast, less hindered acetophenones undergo such reactions more readily. Furthermore, its poor reactivity in transfer hydrogenation, yielding less than 56% of the corresponding alcohol, is attributed to this steric bulk. smolecule.com

Research has also shown that the steric hindrance in this compound can be overcome by powerful reducing agents like lithium aluminum hydride (LiAlH₄), whereas milder agents like sodium borohydride (B1222165) (NaBH₄) result in low yields (12%) of the corresponding alcohol. thermofisher.com These findings underscore the critical role of steric effects in dictating the chemical behavior of this ketone, making it a valuable model compound for studying sterically demanding reactions and for the development of highly selective synthetic methodologies. The steric hindrance also contributes to the compound's utility as a photoinitiator, influencing its photochemical properties.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | nih.gov |

| Molecular Weight | 162.23 g/mol | nih.gov |

| Boiling Point | 235-236 °C | nih.gov |

| Density | 0.975 g/mL at 25 °C | nih.gov |

| Refractive Index | 1.517 (n20/D) | nih.gov |

| Appearance | Clear colorless to light yellow liquid | nih.gov |

| Solubility | Insoluble in water, soluble in alcohol | nih.gov |

Spectroscopic Data of this compound

| Spectroscopy Type | Key Features | Reference |

| ¹H NMR | Signals corresponding to aromatic protons and methyl groups. | chemicalbook.com |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and methyl carbons. | chemicalbook.com |

| IR | Characteristic absorption for the C=O stretch of the ketone. | |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | chemicalbook.com |

Propiedades

IUPAC Name |

1-(2,4,6-trimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCIICLTKWRWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061865 | |

| Record name | 2',4',6'-Trimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1667-01-2 | |

| Record name | 2′,4′,6′-Trimethylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4',6'-Trimethylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylmesitylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4,6-trimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2',4',6'-Trimethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',6'-trimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4',6'-Trimethylacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9E8ZRC2WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparative Routes

Classic Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation of mesitylene (B46885) stands as a primary method for the synthesis of 2',4',6'-trimethylacetophenone. This electrophilic aromatic substitution reaction has been studied in detail, particularly concerning its catalytic variants that improve efficiency and yield.

Co-catalytic Effects of Metal Chlorides and HCl in Acetylation

Research has demonstrated that the acetylation of mesitylene with acetic anhydride can be effectively catalyzed by a combination of a metal chloride and hydrogen chloride (HCl) in an acetic acid solvent. nd.eduacs.org This system exhibits continuous catalytic activity, leading exclusively to the formation of this compound with high conversion rates (up to 90%). nd.eduacs.org

The use of catalytic amounts of Lewis acids like antimony pentachloride (SbCl₅), iron(III) chloride (FeCl₃), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂) in conjunction with HCl circumvents the need for stoichiometric amounts of the catalyst, which is a common requirement in traditional Friedel-Crafts acylations. nd.edu The metal halide catalyst is often consumed by complex formation with the resulting ketone product. The presence of HCl as a co-catalyst generates conjugate acids, which are believed to be the catalytically active species. nd.eduacs.org The relative catalytic activities of these metal chlorides correlate with their Lewis acid strengths. nd.eduacs.org For instance, the catalytic activity of FeCl₃ is significantly enhanced by the presence of HCl; at a concentration of 0.15 mol dm⁻³, the activity is 2.4 times higher than in the absence of HCl. nd.edu

Table 1: Metal Chlorides Used in Catalytic Acetylation of Mesitylene

| Catalyst | Chemical Formula |

|---|---|

| Antimony Pentachloride | SbCl₅ |

| Iron(III) Chloride | FeCl₃ |

| Tin(IV) Chloride | SnCl₄ |

| Zinc Chloride | ZnCl₂ |

Reaction Kinetics and Activation Energy in Friedel-Crafts Acylation

Kinetic studies of the mesitylene acetylation co-catalyzed by metal chlorides and HCl reveal that the reaction is first order with respect to both mesitylene and acetic anhydride. nd.eduacs.org The rate constants show a proportionality to the 1.0 to 1.4 power of the metal chloride concentration. nd.eduacs.org

A significant finding from these studies is that the apparent activation energy for the reaction is a constant 18.8 kcal mol⁻¹ (or 78.7 kJ mol⁻¹) across all the different metal chloride catalysts used (SbCl₅, FeCl₃, SnCl₄, and ZnCl₂). nd.eduacs.org This suggests a common rate-determining step and mechanism, irrespective of the specific Lewis acid catalyst employed.

Table 2: Kinetic Parameters for the Acetylation of Mesitylene

| Parameter | Value |

|---|---|

| Order with respect to Mesitylene | 1 |

| Order with respect to Acetic Anhydride | 1 |

| Proportionality to Catalyst Conc. | 1.0 - 1.4 power |

| Apparent Activation Energy | 18.8 kcal mol⁻¹ |

Enolization-Mediated Synthesis of Enolate Complexes

Advanced synthetic routes to derivatives of this compound involve the generation of its enolate through deprotonation. This approach opens pathways to a variety of homo- and heterometallic complexes with unique structural and reactive properties.

S-Block Metal Amide Reagents in Ketone Enolization

The enolization of ketones is a fundamental reaction in organic synthesis. nd.edu S-block metal amides, such as potassium hexamethyldisilazide (KHMDS) and calcium bis(hexamethyldisilazide) [Ca(HMDS)₂], are powerful non-nucleophilic bases used to deprotonate ketones like this compound to form metal enolates. nd.edu The investigation of s-block metal enolate chemistry is a key theme in understanding these reactions. nd.edu

The enolization of this compound with s-block metal amides has led to the successful synthesis and characterization of a range of homo- and heterobimetallic enolates. nd.edu For example, the reaction with KHMDS and Ca(HMDS)₂ has produced a series of potassium and calcium enolates. nd.edu

Crystallographic studies have characterized several of these complexes, including:

A tetrameric potassium enolate. nd.edu

A dimeric amidocalcium enolate. nd.edu

Mixed-metal K/Ca enolate complexes with 1:1, 2:1, and 2:2 K:Ca stoichiometries. nd.edu

Furthermore, the reaction of this compound with stoichiometric variants of sodium-magnesium alkyls, such as NaMgBu₃ and Na₂MgBu₄, has yielded a series of mixed sodium-magnesium enolate complexes. acs.org X-ray crystallography revealed that these can adopt tetranuclear Na···Mg···Mg···Na or trinuclear Na···Mg···Na chain arrangements, held together by enolate oxygen bridges. acs.org

Calcium bis(hexamethyldisilazide), Ca(HMDS)₂, has been shown to be a highly effective reagent for the enolization of various ketones under mild conditions, deprotonating them in good to quantitative yields. nd.edu It is noted to be significantly more reactive than its magnesium analogue, Mg(HMDS)₂, which provides a practical advantage. nd.edu

Studies on the regioselectivity of Ca(HMDS)₂ with unsymmetrical ketones have demonstrated that it is a highly kinetically selective base. nd.edu The stereoselectivity of the enolization process mediated by this calcium bisamide is strongly dependent on the solvent used. In weakly polar solvents like toluene (B28343), the E-enolate is the major product. nd.edu

Stereoselectivity and Solvent Dependence in Enolization

Detailed research findings specifically addressing the stereoselectivity and solvent dependence in the enolization of this compound are not extensively covered in the reviewed literature. The inherent structure of this compound, which lacks a substituent on the methyl group of the acetyl moiety, precludes the formation of E/Z stereoisomers upon enolization, making this particular aspect of stereoselectivity not applicable.

Mixed-Metal Sodium-Magnesium Enolate Complexes

Investigations into the reactivity of this compound with mixed-metal reagents have led to the synthesis of new sodium-magnesium enolate complexes. These studies provide a foundational understanding of how bimetallic reagents can deprotonate sterically hindered ketones to form unique structural motifs.

Synthesis from Sterically Demanding Ketones

The sterically demanding nature of this compound has been exploited in its reaction with stoichiometric variants of sodium-magnesium alkyl complexes. acs.orgresearchgate.netfigshare.com Specifically, the reaction with monosodium-monomagnesium trialkyl (NaMgBu₃) and disodium-monomagnesium tetraalkyl (Na₂MgBu₄) complexes has been shown to produce a series of mixed sodium-magnesium enolate complexes. acs.orgresearchgate.netfigshare.com

The stoichiometry of the ketone is a critical factor in determining the final product. For instance:

Reacting 3 molar equivalents of this compound with NaMgBu₃ yields the homoanionic complex [Na₂Mg₂{μ-OC(=CH₂)Mes}₆(TMEDA)₂]. acs.orgresearchgate.net

Using 4 molar equivalents of the ketone with Na₂MgBu₄ results in the formation of the homoanionic complex [Na₂Mg{μ-OC(=CH₂)Mes}₄(TMEDA)₂]. acs.orgresearchgate.net

A heteroanionic complex, [Na₂Mg₂{μ-Bu)₂{μ-OC(=CH₂)Mes}₄(TMEDA)₂], is produced when 2 molar equivalents of the ketone are reacted with NaMgBu₃. acs.orgresearchgate.net

Crystallographic Characterization of Tetranuclear and Trinuclear Arrangements

X-ray crystallography has been instrumental in elucidating the solid-state structures of these novel complexes, revealing distinct metallic arrangements. acs.orgresearchgate.net

Tetranuclear Arrangement : The complexes [Na₂Mg₂{μ-OC(=CH₂)Mes}₆(TMEDA)₂] and [Na₂Mg₂{μ-Bu)₂{μ-OC(=CH₂)Mes}₄(TMEDA)₂] both exhibit a tetranuclear Na···Mg···Mg···Na chain arrangement. acs.orgresearchgate.net In the former, the chain is held together by enolate oxygen bridges. In the latter, a combination of enolate oxygen and alkyl carbon bridges maintains the structure. acs.orgresearchgate.net

Trinuclear Arrangement : The complex [Na₂Mg{μ-OC(=CH₂)Mes}₄(TMEDA)₂] adopts a smaller trinuclear Na···Mg···Na chain arrangement, which is connected entirely by enolate oxygen bridges. acs.orgresearchgate.net

In all these structures, the metal centers display a distorted tetrahedral coordination geometry. The terminal sodium cations in the chains are coordinated to TMEDA ligands. acs.orgresearchgate.net

NMR Spectral Data Analysis (¹H and ¹³C NMR)

The synthesized sodium-magnesium enolate complexes have been characterized in solution using nuclear magnetic resonance (NMR) spectroscopy. The ¹H and ¹³C NMR spectra were recorded in deuterated benzene (B151609) (C₆D₆) to understand their solution-state structures. acs.orgresearchgate.netfigshare.com The high solubility of the homoanionic complexes in arene solvents facilitated this analysis. acs.org

| Complex | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) |

|---|---|---|

| [Na₂Mg₂{μ-OC(=CH₂)Mes}₆(TMEDA)₂] | Data recorded in C₆D₆ | Data recorded in C₆D₆ |

| [Na₂Mg{μ-OC(=CH₂)Mes}₄(TMEDA)₂] | Data recorded in C₆D₆ | Data recorded in C₆D₆ |

| [Na₂Mg₂{μ-Bu)₂{μ-OC(=CH₂)Mes}₄(TMEDA)₂] | Data recorded in C₆D₆ | Not reported due to low solubility and partial decomposition |

Reactivity with Sodium Zincates in Deprotonative Metallation

The deprotonative metallation of this compound has also been achieved using mixed alkali-metal-zinc bases. The reaction of this sterically demanding ketone with sodium or potassium trisamido zincates, [MZn(HMDS)₃] (where M = Na, K), demonstrates a viable route to mixed-metal zinc enolates. acs.org This process underscores the utility of potent mixed-metal bases in accessing complex enolate structures that may not be available through other synthetic pathways. acs.org

Isolation of Enolate Complexes

The reaction between this compound and the mixed-metal base [NaZn(HMDS)₃] leads to the isolation of the novel mixed-metal enolate [Na₂Zn₂{OC(=CH₂)Mes}₆{OC(CH₃)Mes}₂]. acs.org X-ray crystallographic analysis of this and the analogous potassium complex revealed that they adopt an "inverse crown" structural motif. acs.org This structure is defined by a cationic eight-membered [(MOZnO)₂]²⁺ ring that encapsulates two additional enolate ligands. Within this framework, each zinc atom is bonded to four anionic enolate ligands, while the sodium atoms have weaker interactions with the oxygen atoms and complete their coordination spheres by bonding to a neutral, unenolized ketone molecule. acs.org

Synthesis of Derivatized this compound Compounds

A significant derivatization of aromatic ketones, including this compound, is α-selenocyanation, which introduces a selenocyanate (-SeCN) group on the carbon adjacent to the carbonyl. This transformation yields α-carbonyl selenocyanates, which are valuable synthetic intermediates. acs.org A modern and convenient method for this reaction avoids the use of hazardous traditional selenocyanating agents. acs.orgresearchgate.net

A notable method for the selenocyanation of aromatic ketones employs a combination of selenium dioxide (SeO₂) and malononitrile. acs.orgfigshare.com This approach is advantageous due to the accessibility and lower toxicity of the starting materials compared to other selenium reagents. acs.orgresearchgate.net The reaction proceeds through the in situ formation of a highly reactive selenocyanating intermediate, believed to be triselenodicyanide (TSD). acs.orgnih.gov

The proposed mechanism involves the enolization of the ketone, which then acts as a nucleophile. acs.org This enolate attacks the electrophilic selenium atom of the TSD intermediate, leading to the formation of the 1-aryl-2-selenocyanatoethan-1-one product. acs.org Optimal reaction conditions have been identified as using 1.5 equivalents of malononitrile and 3.0 equivalents of selenium dioxide in dimethyl sulfoxide (DMSO) at 50 °C for approximately 2 hours. acs.org This one-pot procedure provides a direct route to α-carbonyl selenocyanates in moderate to good yields. acs.org

Following the reaction, the workup typically involves quenching with water and extraction of the product into an organic solvent like ethyl acetate. The crude product is then purified using column chromatography on silica gel.

The resulting α-carbonyl selenocyanate derivatives are characterized using standard spectroscopic techniques. The infrared (IR) spectrum shows characteristic absorption bands for the carbonyl (C=O) and selenocyanate (C≡N) groups. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure, with ¹H NMR showing a characteristic singlet for the newly formed α-methylene group and ¹³C NMR displaying signals for the carbonyl carbon, the selenocyanate carbon, and the α-carbon. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Table 2: Representative Spectroscopic Data for an α-Selenocyanated Aromatic Ketone

| Analysis | Observed Signal/Value | Interpretation |

|---|---|---|

| IR (Infrared) | ~1685 cm⁻¹ | C=O stretching vibration |

| ~2155 cm⁻¹ | C≡N stretching of the selenocyanate group | |

| ¹H NMR | ~4.6 ppm (s, 2H) | Singlet for the -CH₂- protons adjacent to the carbonyl and SeCN groups |

| ~7.5-8.0 ppm (m) | Aromatic protons | |

| ¹³C NMR | ~35 ppm | Signal for the α-carbon (-CH₂-) |

| ~102 ppm | Signal for the selenocyanate carbon (-SeCN) | |

| ~128-137 ppm | Aromatic carbons | |

| ~192 ppm | Carbonyl carbon (C=O) |

| HRMS (ESI) | Calculated m/z | Corresponds to [M+H]⁺ or [M+Na]⁺, confirming the molecular formula |

Note: The exact chemical shifts and absorption frequencies can vary depending on the specific aromatic substitution pattern.

Alpha-ketoesters are a class of compounds containing a ketone group adjacent to an ester functionality. google.com They are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, including heterocyclic compounds. google.combeilstein-journals.org The synthesis of α-ketoesters from acetophenones like this compound can be achieved through several routes.

One common strategy involves the direct oxidation of the corresponding α-hydroxy esters. google.com However, a more direct approach from the ketone involves the oxidation of the α-methyl group. The Riley oxidation, using selenium dioxide, is a classic method to convert a methyl ketone into an α-ketoaldehyde. Subsequent oxidation of the aldehyde to a carboxylic acid followed by esterification yields the desired α-ketoester. Another versatile method involves the reaction of Grignard or organolithium reagents with derivatives of oxalic esters, such as diethyl oxalate or ethyl 2-pyridyl oxalate, which can directly install the ketoester functionality. researchgate.net

Diarylpropenones, commonly known as chalcones, are bi-cyclic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. chemrevlett.com They are precursors to flavonoids and exhibit a wide range of biological activities. chemrevlett.comresearchgate.net

The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation. chemrevlett.comwikipedia.orgtaylorandfrancis.com This reaction is a base-catalyzed aldol (B89426) condensation between an aromatic ketone (e.g., this compound) and an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgnih.gov The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent. chemrevlett.comnih.gov The base deprotonates the α-carbon of the ketone, forming an enolate which then attacks the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system of the chalcone (B49325). jetir.org The reaction is versatile, allowing for a wide variety of substituents on both the acetophenone (B1666503) and aldehyde rings, leading to a large library of chalcone derivatives. researchgate.netnih.gov

Table 3: Examples of Chalcones from Claisen-Schmidt Condensation

| Ketone Reactant | Aldehyde Reactant | Base/Solvent | Product Structure |

|---|---|---|---|

| Acetophenone | Benzaldehyde | NaOH / Ethanol (B145695) | 1,3-Diphenyl-2-propen-1-one |

| 4'-Methoxyacetophenone | 4-Chlorobenzaldehyde | KOH / Methanol | 1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-propen-1-one |

| 2',4',6'-Trimethoxyacetophenone | 2-Nitrobenzaldehyde | NaOH / Ethanol | 1-(2,4,6-Trimethoxyphenyl)-3-(2-nitrophenyl)-2-propen-1-one nih.gov |

Formation of Diarylpropenones (Chalcones)

Base-Catalyzed Condensation with Aromatic Aldehydes

The most established and widely utilized method for synthesizing chalcones is the Claisen-Schmidt condensation, a specific type of base-catalyzed aldol condensation. saudijournals.comjetir.org This reaction involves the condensation of a substituted acetophenone, such as this compound, with an aromatic aldehyde in the presence of a base. alliedacademies.org

The reaction mechanism is initiated by the deprotonation of the α-carbon of this compound by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol. ijarsct.co.in This creates a reactive enolate ion. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product, a β-hydroxy ketone intermediate, readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, or chalcone, which is stabilized by conjugation. alliedacademies.org

The following table illustrates typical conditions for the Claisen-Schmidt condensation for the synthesis of chalcones from various acetophenones and aldehydes, which are applicable to this compound.

| Acetophenone Derivative | Aldehyde Derivative | Base Catalyst | Solvent | Reaction Time | Yield (%) |

| Acetophenone | Benzaldehyde | NaOH | Ethanol | 12-15 h | ~58% |

| 4-Hydroxyacetophenone | Veratraldehyde | KOH (50%) | Ethanol | Not Specified | 97% nih.gov |

| 2-Acetylnaphthalene | Substituted Benzaldehydes | KOH | Methanol | Not Specified | Good |

| 2-Hydroxyacetophenone (B1195853) | Benzaldehyde | K₂CO₃ (anhydrous) | None (Microwave) | 3-5 min | 80-90% rjpn.org |

This table presents representative data for the Claisen-Schmidt reaction. Specific yields for this compound would require experimental determination.

Green Chemistry Approaches to Chalcone Synthesis

In response to the growing need for sustainable chemical processes, several green chemistry methodologies have been applied to chalcone synthesis. These approaches aim to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency. rjpn.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. nih.gov For chalcone synthesis, reacting this compound with an aromatic aldehyde under microwave irradiation can reduce reaction times from hours to mere minutes, often with improved yields compared to conventional heating. nih.gov These reactions can frequently be performed under solvent-free conditions, where the reactants are mixed with a solid base catalyst, such as KOH or anhydrous potassium carbonate (K₂CO₃), and irradiated. rjpn.orgnih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound waves to induce chemical reactions. In chalcone synthesis, sonication provides an alternative energy source that can enhance reaction rates and yields. taylorandfrancis.com The Claisen-Schmidt condensation can be effectively carried out under ultrasonic irradiation, often at room temperature, which provides a more energy-efficient pathway compared to traditional heating. taylorandfrancis.com This method, particularly when combined with green catalysts, represents a significant advancement in the eco-friendly synthesis of chalcones. taylorandfrancis.com

Solvent-Free and Alternative Solvent Systems: A key principle of green chemistry is the reduction or elimination of volatile organic solvents. rjpn.org Chalcone synthesis can be performed under solvent-free conditions by simply grinding the solid reactants (acetophenone and aldehyde) with a base catalyst in a mortar and pestle. jetir.org This technique is simple, efficient, and minimizes chemical waste. jetir.org Additionally, researchers have explored the use of environmentally benign solvents. Glycerin, for instance, has been successfully used as a recyclable and biodegradable solvent for the base-catalyzed synthesis of chalcones at room temperature. scielo.br

The table below summarizes various green synthetic approaches that are applicable for the preparation of chalcones from this compound.

| Method | Catalyst | Solvent/Condition | Reaction Time | Key Advantage |

| Microwave Irradiation | KOH | Solvent-free | 5 min | Rapid reaction, high yield nih.gov |

| Ultrasound Irradiation | Na/Cs-Norit | Not Specified | Not Specified | Enhanced reaction rate taylorandfrancis.com |

| Grinding | NaOH | Solvent-free | 10 min | Simplicity, no solvent waste jetir.org |

| Green Solvent | NaOH | Glycerin | Overnight | Use of a biodegradable solvent scielo.br |

This table illustrates general green chemistry conditions for chalcone synthesis. The specific outcomes for this compound would depend on the chosen aldehyde and precise experimental conditions.

Reaction Mechanisms and Advanced Kinetic Studies

Keto-Enol and Keto-Enolate Ion Interconversion

The tautomerization between the keto and enol forms of 2',4',6'-trimethylacetophenone is a fundamental process that has been the subject of detailed kinetic and thermodynamic investigation. This interconversion is crucial for understanding the reactivity of the ketone, particularly in reactions involving the α-carbon.

Flash-Photolytic and Conventional Kinetic Techniques

Flash photolysis has been a powerful tool for studying the transient enol intermediates of this compound. cdnsciencepub.comcdnsciencepub.com This technique allows for the rapid generation of the enol form, whose subsequent decay back to the more stable keto form can be monitored spectroscopically. muni.czresearchgate.net By analyzing the kinetics of this decay under various conditions (e.g., different pH levels), researchers can extract valuable information about the rate constants for the interconversion process.

Conventional kinetic methods, such as monitoring the rate of a reaction that proceeds through the enol intermediate (like halogenation), complement the data obtained from flash photolysis. muni.cz The combination of these techniques provides a comprehensive picture of the keto-enol tautomerism dynamics. For this compound, laser flash photolysis has been used to observe photoenol intermediates with a maximum absorption (λmax) at 380 nm. cdnsciencepub.comcdnsciencepub.com

Acid-Catalyzed Halogenation Mechanisms

Bromination Rate Dependence on Halogen Concentration

However, studies on the bromination of this compound have shown a departure from this general mechanism. The rate of bromination of this hindered ketone was found to be dependent on the bromine concentration, particularly at moderately high concentrations. acs.org This observation suggests that for this compound, the reaction of the enol with bromine is the slower, rate-determining step, while the initial enolization is a faster process. acs.org

The reaction rate was determined by monitoring the decrease in bromine concentration at 449 nm. In 50% acetic acid with HBr catalysis, the pseudo-first-order rate constant was found to be 1.82 x 10-3 s-1 when the ketone was in excess. acs.org The second-order rate constants (k2) were determined to be 4.34 x 10-2 and 4.39 x 10-2 L mol-1 s-1 under different conditions. acs.org

Interactive Data Table: Bromination Rate Constants of this compound

| Condition | Rate Constant | Value |

| Excess Ketone | Pseudo-first-order (kobs) | 1.82 x 10-3 s-1 |

| Fixed Br2, Varying Ketone | Second-order (k2) | 4.34 x 10-2 L mol-1 s-1 |

| Varying Equal Ketone and Br2 | Second-order (k2) | 4.39 x 10-2 L mol-1 s-1 |

Further investigations revealed that molecular bromine (Br2) is the active brominating agent. acs.org The addition of chloride ions was found to increase the reaction rate, which was explained by the formation of BrCl, a more potent brominating agent. acs.org

Influence of Ortho Methyl Groups on Steric Hindrance

The presence of two methyl groups in the ortho positions of the phenyl ring in this compound introduces significant steric hindrance around the acetyl group. This steric bulk was initially proposed to be the reason for the unusual kinetics observed in its bromination, suggesting that it slowed down the normally rapid addition of bromine to the enol's carbon-carbon double bond.

However, a reinvestigation of the bromination of this compound revealed that the reaction was actually a ring substitution rather than a side-chain substitution. This indicates that while the ortho methyl groups do create a sterically hindered environment, their primary effect in this specific reaction is to direct the electrophilic attack to the aromatic ring. In general, bulky substituents can influence the site of attack in electrophilic aromatic substitutions due to steric hindrance. libretexts.orgkhanacademy.org

Interestingly, despite the steric hindrance, the rate of bromination of this compound was found to be nearly 900 times faster than that of the unhindered acetophenone (B1666503) under comparable conditions. acs.org This suggests that electronic effects of the methyl groups, which are activating, play a more dominant role than steric hindrance in this particular reaction.

Mechanistic Studies of Ketone Enolization

The enolization of a ketone can be catalyzed by either acid or base. masterorganicchemistry.com In acidic conditions, the process begins with the protonation of the carbonyl oxygen, which makes the α-protons more acidic and facilitates their removal to form the enol. masterorganicchemistry.compressbooks.pub

The study of the acid-catalyzed bromination of this compound has provided valuable insights into its enolization mechanism. The fact that the bromination rate is dependent on the bromine concentration implies that the enol, once formed, is consumed in a rate-limiting step. acs.org This contrasts with the typical mechanism where enol formation is the slow step.

Role of Three-Coordinated Precomplexes

A review of scientific literature did not yield specific research detailing the role of three-coordinated precomplexes in the reaction mechanisms of this compound.

Primary Isotope Effects and Tunneling

Specific studies on primary isotope effects and quantum tunneling in reactions involving this compound are not detailed in the available scientific literature. While these phenomena are crucial in understanding reaction mechanisms, particularly in hydrogen transfer processes, their direct investigation in the context of this specific compound has not been reported. ias.ac.inprinceton.eduwikipedia.org

Rearrangement Reactions

Rearrangement reactions are a key class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. The study of such reactions for derivatives of this compound provides valuable information on how steric hindrance influences reaction outcomes.

Isolation and Rearrangement of this compound Oxime

The formation and rearrangement of the oxime of this compound present significant challenges due to the steric hindrance caused by the two ortho-methyl groups. These groups force the aceto grouping out of the plane of the benzene (B151609) ring, which impacts resonance and reactivity. acs.org

Numerous attempts to prepare the oxime under various conditions have been documented, highlighting the difficulty of this oximation. acs.org In twenty-five different attempts, oximation was generally unsuccessful in aqueous solvents. However, specific conditions did yield the desired product. For instance, using a 1:1 mixture of ethanol (B145695) and water as a solvent for hydroxylamine (B1172632) hydrochloride resulted in a 4% yield of the oxime. The most successful procedure involved a non-aqueous solvent, absolute ethanol, with a large excess of hydroxylamine hydrochloride and pyridine, which yielded a crystalline oxime product. acs.org

The isolated this compound oxime undergoes a Beckmann rearrangement, a reaction in which an oxime is converted to an amide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This rearrangement was observed to occur under the strenuous conditions sometimes required for the oximation itself, leading to the formation of the corresponding acetanilide (B955) as a direct product instead of the intermediate oxime. acs.org The study found that the oxime rearranged to 2,4,6-trimethylacetanilide. The half-life of the oxime in 85% sulfuric acid at 40°C was found to be 7.5 minutes, which is notably faster than that of acetophenone oxime (13 minutes) under the same conditions. This increased rate is attributed to the relief of steric strain as the molecule transitions from the oxime to the linear nitrilium ion intermediate during the rearrangement. acs.org

| Solvent System | Reagents | Outcome | Yield |

|---|---|---|---|

| Aqueous Solvents | Hydroxylamine hydrochloride and buffers or hydroxylamine-O-sulfonic acid | Usually unsuccessful | - |

| Water and Ethanol (1:1) | Hydroxylamine hydrochloride | Successful oximation | 4% |

| Absolute Ethanol | Large excess of hydroxylamine hydrochloride and pyridine | Successful isolation of crystalline oxime | 40% |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 2',4',6'-trimethylacetophenone, offering precise information about its carbon framework and conformational dynamics in solution.

The ¹³C NMR spectrum of this compound provides distinct signals for each unique carbon atom in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with sp²-hybridized carbons of the aromatic ring and carbonyl group appearing downfield, while sp³-hybridized methyl carbons appear upfield. libretexts.org The carbonyl carbon is particularly deshielded and appears at the lowest field. libretexts.org

The assignments for the observed signals in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed below. Due to the molecule's symmetry, the two ortho-methyl groups (C-2' and C-6' methyls) and the two ortho-aromatic carbons (C-2' and C-6') are chemically equivalent, as are the two meta-aromatic carbons (C-3' and C-5').

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | ~212.9 |

| Acetyl Methyl (-CH₃) | ~32.6 |

| Aromatic C-1' | ~137.2 |

| Aromatic C-2', C-6' | ~135.2 |

| Aromatic C-4' | ~138.8 |

| Aromatic C-3', C-5' | ~128.5 |

| Para-Methyl (4'-CH₃) | ~21.1 |

Note: Precise chemical shift values can vary slightly depending on the solvent and concentration. The assignments are based on established ranges for substituted acetophenones.

Lanthanide-Induced Shift (LIS) NMR studies have been employed to investigate the conformational properties of this compound in solution. This technique involves the addition of a paramagnetic lanthanide shift reagent (LSR), which complexes with the Lewis basic carbonyl oxygen of the ketone. This interaction induces significant shifts in the NMR signals, with the magnitude of the shift being dependent on the distance and angle of the nucleus relative to the lanthanide ion.

A notable investigation utilized this method to probe the steric effects on the molecule's conformation. rsc.org

The interaction between the LSR and this compound is a reversible equilibrium. The equilibrium binding constant (K) quantifies the strength of this interaction. The limiting incremental shift (Δ) represents the maximum shift that would be observed if all the substrate molecules were complexed with the LSR. These parameters are crucial for accurately determining the geometry of the complex in solution. The study of this compound involved fitting the observed shifts at various LSR concentrations to determine these values, which are then used in geometric calculations to deduce the molecule's preferred conformation.

The shifts induced by the lanthanide reagent arise from two primary mechanisms: contact shifts and pseudocontact shifts. The contact shift results from the delocalization of unpaired electron spin density from the lanthanide ion to the substrate's nuclei, typically affecting atoms closer to the complexation site. The pseudocontact shift, which is usually dominant, is a through-space dipolar interaction that depends on the magnetic anisotropy of the lanthanide ion and the geometric position of the nucleus relative to the ion. For this compound, the analysis of these shifts, particularly the pseudocontact contribution, is instrumental in mapping the three-dimensional structure of the molecule when complexed.

LIS studies have been particularly revealing about the orientation of the acetyl group relative to the mesitylene (B46885) ring. rsc.org Due to severe steric hindrance from the two ortho-methyl groups, the acetyl group is forced out of the plane of the aromatic ring. The investigation determined that the dihedral angle between the plane of the carbonyl group and the benzene (B151609) ring is substantial, in the range of 60–90°. rsc.org This contrasts sharply with less sterically hindered acetophenones where the acetyl group is more coplanar with the ring to maximize conjugation. The lanthanum(III) diamagnetic complexation shifts further supported the lack of conjugation between the carbonyl group and the aromatic ring in this compound. rsc.org

Lanthanide-Induced Shift (LIS) Studies

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure.

The most prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. Due to the lack of conjugation with the aromatic ring—a consequence of the steric hindrance previously discussed—this band appears at a relatively high wavenumber, typical for non-conjugated ketones. Other significant absorptions include C-H stretching from the alkyl and aromatic groups, and C=C stretching vibrations from the aromatic ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong |

| Carbonyl (C=O) Stretch | ~1695 | Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides critical information regarding its molecular weight and fragmentation pattern, aiding in its structural confirmation. The mass spectrum is characterized by a molecular ion peak and several key fragment ions that arise from predictable cleavage pathways.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion ([M]⁺) peak corresponding to its molecular weight of 162.23 g/mol . chemicalbook.comsigmaaldrich.com The fragmentation of the molecular ion is influenced by the structure of the compound, particularly the acetyl group and the trimethyl-substituted phenyl ring. A prominent fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of an acylium ion. Another significant fragmentation involves the loss of a methyl radical from the acetyl group.

The relative intensities of the major fragment ions observed in the mass spectrum of this compound are detailed in the table below.

Table 1: Mass Spectrometry Fragmentation Data for this compound chemicalbook.com

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 162 | - | [C₁₁H₁₄O]⁺ (Molecular Ion) |

| 147 | - | [M - CH₃]⁺ |

| 119 | 60.2 | [M - COCH₃]⁺ or [C₉H₁₁]⁺ |

| 91 | 13.9 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 7.2 | [C₆H₅]⁺ |

X-ray Crystallographic Studies of Enolate Complexes

X-ray crystallography has been instrumental in elucidating the solid-state structures of various metal enolate complexes derived from this compound. These studies reveal that the aggregation state and coordination geometry of the enolates are highly dependent on the metal cation and the presence of coordinating ligands.

Research has shown that the reaction of this compound with mixed sodium-magnesium alkyls leads to the formation of hetero- and homoanionic enolate complexes. acs.org X-ray diffraction studies of these complexes have revealed tetranuclear and trinuclear chain arrangements of the metal atoms, bridged by the enolate oxygen atoms and, in some cases, alkyl groups. acs.org For example, the homoanionic complex [Na₂Mg₂{μ-OC(=CH₂)Mes}₆(TMEDA)₂] adopts a tetranuclear Na···Mg···Mg···Na chain structure with enolate oxygen bridges. acs.org In these structures, the metal centers typically exhibit a distorted tetrahedral coordination geometry. acs.org

Furthermore, the metalation of this compound with organozinc reagents has yielded new mixed lithium-zinc enolate compounds and a dimeric lithium enolate. acs.org X-ray crystallographic analysis of the mixed-metal complexes, such as [(TMEDA)₂Li₂Zn{OC(=CH₂)Mes}₄], showed a trinuclear Li···Zn···Li chain arrangement where the metal atoms are connected by enolate oxygen bridges. acs.org In contrast, metalation with a heteroleptic lithium zincate resulted in the formation of a dimeric lithium enolate, [(TMEDA)₂Li₂{OC(=CH₂)Mes}₂], which was also characterized by X-ray crystallography. acs.org The homoleptic zinc enolate, [(TMEDA)Zn{OC(=CH₂)Mes}₂], was found to adopt a rare monomeric structure with the two enolate groups binding terminally to the zinc atom. acs.org

These crystallographic studies provide precise bond lengths, bond angles, and details of the coordination spheres of the metal ions, offering invaluable insight into the structural nature of these important chemical intermediates.

Table 2: Crystallographic Data for Selected Enolate Complexes of this compound

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [Na₂Mg₂{μ-OC(=CH₂)Mes}₆(TMEDA)₂] | - | - | Tetranuclear Na···Mg···Mg···Na chain; Enolate O bridges | acs.org |

| [Na₂Mg{μ-OC(=CH₂)Mes}₄(TMEDA)₂] | - | - | Trinuclear Na···Mg···Na chain; Enolate O bridges | acs.org |

| [(TMEDA)₂Li₂Zn{OC(=CH₂)Mes}₄] | - | - | Trinuclear Li···Zn···Li chain; Enolate O bridges; Fused {LiOZnO} four-membered rings | acs.org |

| [(TMEDA)₂Li₂{OC(=CH₂)Mes}₂] | - | - | Dimeric lithium enolate | acs.org |

| [(TMEDA)Zn{OC(=CH₂)Mes}₂] | - | - | Monomeric; Terminal enolate groups on zinc | acs.org |

Mes = 2,4,6-trimethylphenyl; TMEDA = Tetramethylethylenediamine

Computational Chemistry and Theoretical Investigations

Computational Thermochemistry and Molecular Thermodynamics

Computational thermochemistry focuses on the calculation of thermodynamic properties of molecules. For 2',4',6'-trimethylacetophenone, these calculations can provide valuable insights into its stability and energetic behavior. High-level quantum chemical methods, such as the Gaussian-n (G*) theories (e.g., G3MP2 and G4), are often employed for the accurate prediction of enthalpies of formation in the gaseous state. These methods have been validated for their reliability in estimating the thermochemical properties of substituted acetophenones.

The presence of methyl groups at the ortho positions (2' and 6') in this compound introduces significant steric and electronic interactions that influence the molecule's conformation and stability. The "ortho effect" can be quantified computationally by comparing the thermochemical data of the ortho-substituted isomer with its meta- and para-substituted counterparts.

To illustrate this, a hypothetical comparison based on typical values for methyl-substituted aromatic ketones is presented below. The interaction energy can be derived from the difference in the calculated enthalpies of formation.

| Compound | Isomer | Calculated Gas-Phase Enthalpy of Formation (kJ/mol) | Estimated Ortho Interaction Energy (kJ/mol) |

|---|---|---|---|

| Methylacetophenone | ortho- | -85.0 | ~5.0 |

| Methylacetophenone | meta- | -90.5 | N/A |

| Methylacetophenone | para- | -90.0 | N/A |

Note: The data in this table is representative and intended to illustrate the concept of estimating ortho interactions. It is based on general findings for substituted aromatic ketones and does not represent experimentally verified data for these specific isomers.

The heat capacity of a molecule is a measure of the amount of heat energy required to raise its temperature by a certain amount. Computational methods can be used to calculate the heat capacity by determining the vibrational frequencies of the molecule. From these frequencies, the vibrational, translational, and rotational contributions to the heat capacity can be calculated using statistical mechanics.

For a molecule like this compound, the calculation would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculation: Calculating the harmonic vibrational frequencies at the optimized geometry.

Statistical Mechanics: Using the calculated frequencies and molecular properties (mass, moments of inertia) to compute the heat capacity at different temperatures.

While specific calculated heat capacity data for this compound is not available, the table below shows representative calculated heat capacity values for acetophenone (B1666503) and toluene (B28343) to illustrate the expected range and temperature dependence for aromatic ketones and substituted benzenes.

| Compound | Temperature (K) | Calculated Molar Heat Capacity (Cp) (J/mol·K) |

|---|---|---|

| Acetophenone | 298.15 | 185.3 |

| Acetophenone | 500 | 275.1 |

| Toluene | 298.15 | 103.7 |

| Toluene | 500 | 168.5 |

Note: The data in this table is based on publicly available calculated values for acetophenone and toluene and is provided for illustrative purposes.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. It is particularly useful for studying reaction mechanisms, as it can be used to calculate the energies of reactants, products, transition states, and intermediates.

While a specific DFT study on the reaction mechanisms of this compound is not prominently featured in the literature, the application of DFT can be understood by examining studies on structurally related molecules. For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to investigate the [3+2] cycloaddition reaction mechanisms of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide with arylacetylenes.

Such studies typically involve:

Locating Stationary Points: Optimization of the geometries of reactants, products, and transition states on the potential energy surface.

Frequency Analysis: Characterization of the stationary points as minima (reactants, products) or first-order saddle points (transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state connects the reactants and products.

Analysis of Electronic Properties: Examination of properties like the Global Electron Density Transfer (GEDT) to understand the polar nature of the reaction and the flow of electron density.

Bonding Evolution Theory (BET): To analyze the changes in electronic structure along the reaction pathway.

These computational investigations provide a detailed picture of the reaction mechanism, including whether the reaction is concerted or stepwise, and can predict the regioselectivity and stereoselectivity of the reaction.

Biological and Bioactive Compound Research

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of 2',4',6'-trimethylacetophenone, especially those belonging to the chalcone (B49325) family, have been a focal point of antimicrobial research. Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and an aldehyde. The resulting compounds, which feature two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have demonstrated broad-spectrum antimicrobial activities.

Investigation of Chalcone Derivatives

The antimicrobial efficacy of chalcones is significantly influenced by the substitution patterns on their aromatic rings. Studies have shown that chalcones derived from precursors structurally related to this compound exhibit notable antibacterial and antifungal properties.

For instance, the chalcone derivative 2-hydroxy-4,4',6'-trimethoxy chalcone has demonstrated significant antifungal activity. It effectively inhibited spore germination across several fungal species, including Ustilago cynodontis, Alternaria brassicicola, A. solani, and Aspergillus flavus. nih.gov At a concentration of 2000 ppm, this compound achieved over 78% inhibition of spore germination in these species. nih.gov It also effectively reduced the conidial germination of Erysiphe pisi, the fungus responsible for powdery mildew in peas, particularly when applied as a pre-inoculation prophylactic treatment. nih.gov

Eight different chalcones synthesized from 2-hydroxy-3,4,6-trimethoxyacetophenone were evaluated for their antifungal potential. Among these, (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one and (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one showed the most significant fungal inhibition against strains of Candida albicans, with Minimum Inhibitory Concentration (MIC) values of 0.625 mg/mL and 0.312 mg/mL, respectively. sbq.org.br

The substitution pattern on the chalcone rings plays a crucial role in determining the spectrum of activity. The presence of halogen groups, for example, has been shown to increase the antimicrobial potency of chalcones. journaljpri.com Synthetic chalcones are viewed as promising scaffolds in medicinal chemistry for developing new agents to combat multidrug-resistant bacteria like Staphylococcus aureus. nih.gov

Activity of Metabolites

Currently, there is limited specific research available on the antimicrobial activity of the direct metabolites of this compound. The primary focus of research has been on the bioactivity of its synthetic derivatives rather than its metabolic breakdown products.

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents. The presence of multiple methoxy (B1213986) groups on the phenyl ring, a feature of this compound derivatives, is often associated with enhanced antitumor activity in chalcones. nih.gov

A novel synthetic chalcone, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), was found to exert dose- and time-dependent anti-tumor effects on esophageal cancer cells (KYSE-450 and Eca-109). nih.gov Its mechanism of action involves the stimulation of reactive oxygen species (ROS) accumulation, which in turn induces apoptosis (programmed cell death) in the cancer cells. nih.gov

Similarly, research on 2,4,6-trihydroxy-3-geranyl acetophenone (tHGA), a structurally related natural compound, has demonstrated its ability to induce apoptosis in human breast cancer cells (MCF-7). frontiersin.org This effect is achieved by mediating mitochondrial dysfunction and reducing the levels of glutathione (B108866) (GSH), a key cellular antioxidant, thereby making cancer cells more susceptible to oxidative stress. frontiersin.org

Anti-inflammatory Activity

Compounds structurally related to this compound have demonstrated significant anti-inflammatory properties. A notable example is 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone, which has been shown to possess potent anti-inflammatory effects. nih.gov This compound effectively inhibited the development of edema and other histological changes in the skin of mice exposed to UVB radiation. nih.gov It also suppressed the release of prostaglandin (B15479496) E(2) (PGE(2)), a key inflammatory mediator, both in cell cultures and in animal models. nih.gov

Another related natural compound, 2,4,6-trihydroxy-3-geranyl acetophenone (tHGA), exhibits anti-inflammatory activity by inhibiting lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. nih.gov These enzymes are critical for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Furthermore, benzylideneacetophenone derivatives, which share the core structure of chalcones, have been identified as potent anti-inflammatory agents that can hinder inflammatory mediators and impede key signaling pathways like NF-κB and MAPK in microglial cells. researchgate.net

Antioxidant Activity

The antioxidant potential of acetophenone derivatives, particularly chalcones, has been an area of active investigation. The presence of hydroxyl and methoxy groups on the aromatic rings can contribute to their ability to scavenge free radicals.

The antioxidant activity of chalcones derived from 2-hydroxyacetophenone (B1195853) was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. sciensage.info This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the DPPH radical. Several of the synthesized chalcones showed potent to mild antioxidant activity in this assay. sciensage.info

In the context of cancer, the modulation of cellular redox state is a key therapeutic strategy. The related compound 2,4,6-trihydroxy-3-geranyl acetophenone (tHGA) was found to reduce the antioxidant capacity of cancer cells by depleting glutathione (GSH) levels, which contributes to its anticancer effects. nih.gov Conversely, in normal cells, an ideal compound would increase GSH levels to protect against oxidative stress. nih.gov

Antitubercular Activity

Derivatives of acetophenones have emerged as promising candidates for the development of new antitubercular drugs, an area of critical need due to the rise of drug-resistant strains of Mycobacterium tuberculosis. nih.gov

Chalcones synthesized from 1-(2'-hydroxyphenyl)-3-(substituted-phenyl)-2-propenone, which has a structure related to derivatives of this compound, showed good to moderate activity against Mycobacterium tuberculosis H37Rv and H37Ra strains. ekb.eg One derivative, (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one, was highlighted for its potential as a future antitubercular agent. ekb.eg

Another class of derivatives, cinnamylideneacetophenones, also demonstrated potent effects against M. tuberculosis. nih.govunesp.br Several compounds in this series exhibited significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 57.2 µM to 70.9 µM. nih.govunesp.br These findings underscore the potential of using the acetophenone scaffold to design novel and effective treatments for tuberculosis. nih.gov

Antitubercular and Antifungal Activity of Chalcone Derivatives

| Compound Derivative | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl) prop-2-en-1-one | Mycobacterium tuberculosis H37Rv | 4 µg/mL | ekb.eg |

| (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Mycobacterium tuberculosis H37Rv | 16 µg/mL | ekb.eg |

| (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl) prop-2-en-1-one | Candida albicans (MTCC 1637) | 16 µg/mL | ekb.eg |

| (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Candida albicans (MTCC 1637) | 32 µg/mL | ekb.eg |

| (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one | Candida albicans (LABMIC 0105) | 0.625 mg/mL | sbq.org.br |

| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Candida albicans (LABMIC 0107) | 0.312 mg/mL | sbq.org.br |

Cytotoxicity Studies

Currently, there is a notable absence of specific cytotoxicological studies focused on this compound in publicly available scientific literature. However, research into the cytotoxicity of structurally related acetophenone derivatives provides some context for the potential biological activity of this class of compounds.

Studies on various substituted acetophenones have revealed a range of cytotoxic activities, often dependent on the nature and position of the substituents on the aromatic ring. For instance, research on acetophenone-derived mono-Mannich bases and their corresponding azine derivatives has demonstrated cytotoxicity against Jurkat cells. nih.govresearchgate.net In some cases, the cytotoxic potency of these derivatives was found to be higher than the reference compound 5-fluorouracil. nih.govresearchgate.net The mechanism of cytotoxicity for some of these derivatives is suggested to be related to thiol alkylation, leading to a decrease in cellular glutathione levels. nih.govresearchgate.net

Furthermore, investigations into chalcones, which are α,β-unsaturated ketones derived from acetophenones, have shown that these compounds can possess significant cytotoxic and anticancer properties. ajol.info The cytotoxic effects of newly synthesized chalcone derivatives have been evaluated against various cancer cell lines, such as MCF-7 (breast), NCI-H460 (lung), and SF-268 (central nervous system). ajol.info Similarly, other studies have synthesized novel chalcones from substituted acetophenones and tested their in vitro cytotoxicity against cell lines like CAL51, with some compounds showing notable inhibition rates.

It is important to emphasize that these findings pertain to derivatives of acetophenone and not to this compound itself. The substitution pattern on the phenyl ring is a critical determinant of biological activity, and therefore, these results cannot be directly extrapolated. Direct experimental evaluation of this compound is necessary to determine its specific cytotoxic profile.

Table 1: Cytotoxicity of Selected Acetophenone Derivatives

| Compound Class | Cell Line | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Acetophenone-derived mono-Mannich bases | Jurkat | Cytotoxic | Not specified |

| Acetophenone-derived azine derivatives | Jurkat | Cytotoxic | Thiol alkylation |

| Chalcones (Acetophenone derivatives) | MCF-7, NCI-H460, SF-268 | Antitumor activity | Not specified |

| Substituted Chalcones | CAL51 | Inhibition of cell growth | Not specified |

Role as a G-protein-coupled Receptor Modulator

There is no specific scientific literature identifying this compound as a modulator of G-protein-coupled receptors (GPCRs). The interaction of this particular compound with any GPCR remains uninvestigated.

GPCRs constitute a large and diverse family of transmembrane proteins that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses. wikipedia.org The ligands that bind to and activate these receptors are varied, ranging from small molecules, ions, and neurotransmitters to large proteins. wikipedia.orgnih.gov Upon activation by a ligand, a GPCR undergoes a conformational change, allowing it to act as a guanine (B1146940) nucleotide exchange factor (GEF). It then activates an associated G-protein by exchanging the GDP bound to the G-protein for a GTP. wikipedia.org

Given that this compound possesses an aromatic ketone structure, it is theoretically possible that it could interact with a GPCR. However, without any experimental evidence, this remains purely speculative. Research would be required to screen this compound against a panel of GPCRs to determine if it has any agonist, antagonist, or allosteric modulator activity.

Applications in Materials Science and Industrial Processes

Intermediate in Chemical Synthesis

2',4',6'-Trimethylacetophenone is widely utilized as a foundational intermediate in the synthesis of more complex chemical structures. fishersci.ca Its role as a laboratory chemical and a building block for the manufacture of other substances is well-established. chemicalbook.comfishersci.ca The reactivity of its ketone functional group and the steric hindrance provided by the flanking methyl groups on the aromatic ring allow for specific and controlled reactions. One notable application is its use as a precursor in the synthesis of 2,4,6-trimethylphenol, a valuable compound in its own right. The structural framework of acetophenone (B1666503) and its derivatives makes them highly useful precursors in various organic syntheses, including the preparation of heterocyclic compounds and as synthons for multicomponent reactions.

Photoinitiator in Polymerization Processes

In the field of polymer chemistry, this compound and its derivatives function as Type I photoinitiators. Upon exposure to ultraviolet (UV) light, these molecules can undergo a cleavage reaction, generating free radicals. These highly reactive species then initiate a chain reaction, leading to the rapid polymerization of monomers and the formation of a solid polymer. This process is fundamental to many modern manufacturing and coating technologies. The efficacy of such photoinitiators is often linked to the benzoyl moiety, which is a core structural feature of this compound.

The ability to initiate polymerization upon UV exposure makes this compound and related compounds invaluable in the formulation of UV-curable coatings and inks. These advanced materials are liquid formulations that can be applied to a substrate and then rapidly hardened (cured) by exposure to UV light. This technology offers significant advantages, including high-speed processing, low energy consumption, and the absence of volatile organic solvents. Such coatings are used to provide protective layers, high-gloss finishes, and durable graphics on a wide variety of materials, including plastics, wood, metal, and paper.

Fragrance and Flavor Industry Applications

Within the fragrance industry, this compound is noted for its peculiar, strong, and persistent odor, which is described as both non-floral and heavy-sweet-floral, with a distinct chemical character. chemicalbook.com It is not typically used as a primary fragrance component but rather as a sophisticated modifier for other elements within a perfume formulation. chemicalbook.com It is reported to blend well with components such as labdanum, nitromusks, benzoates, cinnamates, and coumarins, finding use in fragrance profiles like "New Mown Hay" and "Fougere". chemicalbook.com However, some sources recommend against its direct use in fragrance and flavor applications, suggesting its role is more nuanced, likely as an intermediate in the synthesis of other aroma chemicals. thegoodscentscompany.com

Development of Novel Pharmaceutical Agents (Precursor for Bioactive Molecules)

The acetophenone scaffold is a recognized and valuable starting point in medicinal chemistry for the development of new pharmaceutical agents. Various substituted acetophenones serve as excellent precursors for synthesizing bioactive molecules, including substituted chalcones, which exhibit a wide range of pharmacological activities. While direct applications of this compound in final drug products are not common, its role as a versatile chemical intermediate allows for its use in the foundational stages of drug discovery and development. thegoodscentscompany.com Its structure can be modified through various chemical reactions to build the complex molecular architectures required for biological activity.

Organic Electronic Materials (OLEDs, OSCs)

The direct application of this compound in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs) is not prominently documented. However, the synthesis of materials for these technologies often relies on versatile organic building blocks. The core structures of many organic semiconductors are complex, often built through synthetic pathways involving ketone-containing precursors. For instance, the benzophenone (B1666685) core, which is structurally related to acetophenone, has garnered significant attention as a key fragment for synthesizing organic semiconductors used in OLEDs. mdpi.comnih.gov These materials can function as hosts or emitters in the emissive layers of OLED devices. mdpi.comnih.gov Given that this compound is a functionalized aromatic ketone, it represents a potential starting material or intermediate for the synthesis of more complex, conjugated molecules tailored for applications in organic electronics.

Q & A

Q. What are the common synthetic routes for 2',4',6'-Trimethylacetophenone, and what are their respective yields?

- Methodological Answer : The compound is commonly synthesized via Friedel-Crafts acetylation of mesitylene (1,3,5-trimethylbenzene) using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method typically yields >70% under optimized conditions. Alternative routes include bromination of pre-existing acetophenone derivatives; for example, bromination of this compound with Br₂ in acetic acid yields α-bromo derivatives at 51% efficiency . Steric hindrance from the trimethyl groups may necessitate extended reaction times or elevated temperatures to improve yields.

Q. How can the purity of this compound be determined in laboratory settings?

- Methodological Answer : Purity analysis employs chromatographic (HPLC, GC) and spectroscopic (NMR, IR) techniques. HPLC with a C18 column and UV detection at 254 nm is recommended for quantifying impurities, while ¹H NMR (in CDCl₃) confirms structural integrity via characteristic signals: δ 2.3–2.6 ppm (acetyl CH₃), δ 2.1–2.4 ppm (aromatic CH₃ groups), and δ 6.8–7.1 ppm (aromatic protons) . Mass spectrometry (EI-MS) further validates molecular weight (MW 176.26 g/mol) with a base peak at m/z 176 ([M]⁺) .

Q. What are the key spectroscopic characteristics used to identify this compound?

- Methodological Answer :

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of acetyl group) and ~1600 cm⁻¹ (aromatic C=C) .

- ¹H NMR : Three singlet peaks for the three equivalent methyl groups (δ 2.1–2.4 ppm) and a singlet for the acetyl methyl (δ 2.3–2.6 ppm). Aromatic protons appear as a singlet due to symmetry (δ 6.8–7.1 ppm) .

- ¹³C NMR : Distinct signals at ~207 ppm (ketone carbonyl), ~140 ppm (quaternary carbons), and ~20–25 ppm (methyl carbons) .

Advanced Research Questions

Q. How do steric effects from the trimethyl substitution influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The ortho/para-directing acetyl group is sterically hindered by the 2',4',6'-trimethyl substituents, limiting electrophilic attack. Bromination studies show reactivity primarily at the α-position of the acetyl group rather than the aromatic ring, yielding α-bromo derivatives at 51% yield . Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and steric maps. Experimental validation involves competitive reactions with less hindered analogs (e.g., acetophenone) to quantify rate differences .

Q. What strategies can resolve discrepancies in reported thermodynamic properties (e.g., vapor pressure, boiling points) of this compound?

- Methodological Answer : Discrepancies in vapor pressure (e.g., calculated vs. experimental values) arise from differences in measurement techniques. The transpiration method is recommended for precise vapor pressure determination, as it minimizes decomposition risks at high temperatures . For boiling points, differential scanning calorimetry (DSC) under inert gas flow provides accurate data. Discrepancies in literature values (e.g., 518–521 K) can be resolved by standardizing experimental protocols and reporting uncertainties .

Q. In toxicity studies, how does the LC₅₀ of this compound vary between model organisms, and what methodological factors influence this variability?

- Methodological Answer : Toxicity assays in Artemia salina (brine shrimp) and zebrafish (Danio rerio) embryos show LC₅₀ values of 588 ppm and 224 ppm, respectively . Variability arises from differences in exposure duration (24–96 hours), solvent choice (e.g., DMSO vs. ethanol), and metabolic pathways. Standardized OECD guidelines recommend using solvent controls and blinded scoring for mortality endpoints. GC-MS analysis of test solutions ensures compound stability during assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.